molecular formula C11H12FNO2 B12839390 Methyl (S)-1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate

Methyl (S)-1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate

Cat. No.: B12839390
M. Wt: 209.22 g/mol
InChI Key: BUDLOWSOWKSKRK-JTQLQIEISA-N
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Description

Methyl (S)-1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate is a synthetic organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of an amino group, a fluorine atom, and a carboxylate ester group attached to the indene ring system

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

methyl (1S)-1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate

InChI

InChI=1S/C11H12FNO2/c1-15-11(14)9-5-6(12)4-8-7(9)2-3-10(8)13/h4-5,10H,2-3,13H2,1H3/t10-/m0/s1

InChI Key

BUDLOWSOWKSKRK-JTQLQIEISA-N

Isomeric SMILES

COC(=O)C1=CC(=CC2=C1CC[C@@H]2N)F

Canonical SMILES

COC(=O)C1=CC(=CC2=C1CCC2N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (S)-1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indene Ring: The indene ring system can be synthesized through a series of cyclization reactions starting from suitable precursors such as substituted benzene derivatives.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amination: The amino group can be introduced through nucleophilic substitution reactions using amines or ammonia.

    Esterification: The carboxylate ester group can be formed by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol or the amino group to a primary amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols or primary amines.

    Substitution: Formation of substituted indene derivatives.

Scientific Research Applications

Methyl (S)-1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of novel materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of Methyl (S)-1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity towards target proteins.

Comparison with Similar Compounds

    Methyl (S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate: Lacks the fluorine atom, which may result in different biological activity and binding properties.

    Methyl (S)-1-amino-6-chloro-2,3-dihydro-1H-indene-4-carboxylate: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and interactions.

    Methyl (S)-1-amino-6-bromo-2,3-dihydro-1H-indene-4-carboxylate: Contains a bromine atom, which can influence the compound’s chemical and biological properties.

Uniqueness: The presence of the fluorine atom in Methyl (S)-1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate imparts unique electronic and steric effects, enhancing its potential as a versatile compound in various applications. The fluorine atom can increase the compound’s metabolic stability and binding affinity, making it a valuable candidate for drug development and other scientific research endeavors.

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